6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex heterocyclic compound. This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities. The structure of this compound includes a pyrimidine ring fused with pyrrolo and pyrido rings, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves multiple steps:
Starting Materials: The synthesis begins with 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides.
Further Reactions: The presence of an activated methylene group in the amide moiety allows for further cyclization, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their anticancer properties and are structurally related.
Uniqueness
6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is unique due to its specific substitution pattern and the presence of the methoxypropyl and o-tolyl groups
Properties
IUPAC Name |
6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-8-3-4-9-17(15)23-21(27)18-14-16-20(25(18)12-7-13-29-2)24-19-10-5-6-11-26(19)22(16)28/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWPPOJELLDHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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